

comparative study of 2,5-Dimethoxy-4-nitroaniline and its isomers

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An In-Depth Comparative Analysis of **2,5-Dimethoxy-4-nitroaniline** and Its Structural Isomers for Researchers and Drug Development Professionals

As a Senior Application Scientist, my objective extends beyond merely presenting data; it is to provide a coherent, in-depth guide that illuminates the subtleties distinguishing closely related chemical compounds. This document offers a comparative study of **2,5-Dimethoxy-4-nitroaniline** and its key structural isomers. The differentiation of these isomers is critical, as the specific placement of functional groups on the aromatic ring dictates the molecule's physicochemical properties, reactivity, and ultimately, its utility in synthesis and potential biological activity. This guide is structured to provide not just data, but a causal understanding of the observed differences, grounded in authoritative references and validated experimental protocols.

Introduction to Dimethoxy-Nitroaniline Isomers

Substituted anilines are foundational building blocks in a vast array of chemical industries, from the synthesis of azo dyes to the development of complex pharmaceutical agents.^[1] The dimethoxy-nitroaniline scaffold, featuring both electron-donating (methoxy, amino) and electron-withdrawing (nitro) groups, presents a fascinating case of electronic and steric interplay. The specific regioisomer used in a synthetic pathway is paramount, as even a minor positional shift of a substituent can lead to drastically different outcomes in reactivity, product formation, and biological interactions. This guide will focus on a comparative analysis of **2,5-Dimethoxy-4-**

nitroaniline and three of its notable isomers, highlighting the structural nuances that define their unique chemical identities.

Below are the primary structures under consideration in this guide.

Caption: Molecular structures and CAS numbers of the compared isomers.

Synthesis Pathways: A Strategic Overview

The synthesis of these isomers typically involves multi-step processes, often starting from readily available substituted nitrobenzenes. A common strategy is the reduction of a nitro group to an amine or the amination of a halo-nitroaromatic compound. For instance, the synthesis of chloro-substituted precursors, such as 2,5-dimethoxy-4-chloroaniline, is achieved by the reduction of the corresponding nitro compound, 2,5-dimethoxy-4-chloronitrobenzene.^{[2][3]} This highlights a key synthetic logic: the nitro group often serves as a precursor to the amine, or it is introduced onto a pre-functionalized ring.

The choice of starting material and the sequence of reactions are critical for achieving the desired regioisomer. Direct nitration of anilines can be problematic due to the high reactivity of the ring and the acidic conditions which protonate the amino group, altering its directing effects.^[1] Therefore, protection of the amine (e.g., as an acetanilide) is a common tactic to control the position of nitration.

Caption: Generalized synthetic workflow for nitroaniline isomer preparation.

Comparative Physicochemical and Safety Data

The physical properties of these isomers, such as melting point and color, are distinct and serve as initial, simple indicators for differentiation. These differences arise from variations in crystal lattice packing, which are influenced by the molecule's overall polarity and its capacity for intermolecular interactions like hydrogen bonding.^[4]

Property	2,5-Dimethoxy-4-nitroaniline	2-Methoxy-4-nitroaniline	4-Methoxy-2-nitroaniline	2-Methoxy-5-nitroaniline
Molecular Formula	C ₈ H ₁₀ N ₂ O ₄	C ₇ H ₈ N ₂ O ₃	C ₇ H ₈ N ₂ O ₃	C ₇ H ₈ N ₂ O ₃
Molecular Weight	198.18 g/mol [5]	168.15 g/mol [6]	168.15 g/mol [7]	168.15 g/mol
Appearance	Dark khaki granular crystalline powder[8]	Yellow solid[6]	Yellow-orange crystalline solid	Orange-red crystals[9]
Melting Point	152-155 °C[10]	140-142 °C[6]	129-131 °C	117-119 °C
GHS Hazard	Warning: Harmful if swallowed, in contact with skin, or if inhaled.[5]	Warning: Harmful if swallowed, suspected of causing cancer, toxic to aquatic life.[6]	Danger: Fatal if swallowed, in contact with skin, or if inhaled.[7]	Not extensively classified, but related nitroanilines are toxic.

Note: Data for 4-Methoxy-2-nitroaniline and 2-Methoxy-5-nitroaniline are compiled from various chemical supplier databases where full peer-reviewed references are not available.

Spectroscopic Fingerprints: A Deeper Analysis

Spectroscopic analysis provides the most definitive means of distinguishing between these isomers. Each technique probes different aspects of the molecular structure, and together they create a comprehensive and unique fingerprint for each compound.

¹H NMR Spectroscopy

Proton NMR is exceptionally sensitive to the electronic environment of the hydrogen atoms. The chemical shifts of the aromatic protons are heavily influenced by the electronic effects (both resonance and inductive) of the substituents.

- **2,5-Dimethoxy-4-nitroaniline:** Due to the substitution pattern, this isomer presents a uniquely simple aromatic region. The proton at C3 is adjacent to two methoxy groups, while the proton at C6 is flanked by an amino and a nitro group. This symmetry results in two distinct singlets, providing a clear diagnostic signal.[11]
- 2-Methoxy-4-nitroaniline: The three aromatic protons will appear as a more complex set of coupled signals (doublets and doublets of doublets), reflecting their ortho, meta, and para relationships.[12]
- 4-Methoxy-2-nitroaniline: Similar to the 2-methoxy-4-nitro isomer, this compound will also show a complex three-proton system in the aromatic region, but with different chemical shifts due to the altered substituent positions.
- 2-Methoxy-5-nitroaniline: The positioning of the nitro group meta to the amine and ortho/para to the methoxy group will again produce a unique three-proton splitting pattern and chemical shift profile.

Isomer	Aromatic Protons (δ , ppm)	Methoxy Protons (δ , ppm)	Amine Protons (δ , ppm)
2,5-Dimethoxy-4-nitroaniline	~7.0 (s, 1H), ~6.2 (s, 1H)	~3.9 (s, 3H), ~3.8 (s, 3H)	~4.7 (s, 2H)
2-Methoxy-4-nitroaniline	~7.7-6.8 (m, 3H)	~3.9 (s, 3H)	~5.9 (s, 2H)
4-Methoxy-2-nitroaniline	~7.5-6.9 (m, 3H)	~3.8 (s, 3H)	~6.1 (s, 2H)
2-Methoxy-5-nitroaniline	~7.6-6.8 (m, 3H)	~3.9 (s, 3H)	~4.8 (s, 2H)

Note: The chemical shifts are approximate and can vary based on the solvent used. Data for **2,5-Dimethoxy-4-nitroaniline** and 2-Methoxy-4-nitroaniline are based on available spectra. [11][12] Data for other isomers are estimated based on substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups. The exact frequencies of the vibrations are sensitive to the electronic effects of neighboring groups.

- **N-H Stretching (Amine):** All isomers will show two characteristic bands for the primary amine (asymmetric and symmetric stretching) in the $3300\text{-}3500\text{ cm}^{-1}$ region. The precise position can be influenced by intramolecular hydrogen bonding, particularly in isomers where the amino and nitro groups are ortho to each other.[13][14]
- **N-O Stretching (Nitro):** The strong asymmetric and symmetric stretching vibrations of the nitro group typically appear around $1500\text{-}1560\text{ cm}^{-1}$ and $1300\text{-}1360\text{ cm}^{-1}$, respectively. The degree of conjugation with the ring affects these frequencies.[15]
- **C-O Stretching (Methoxy):** Look for strong C-O stretching bands in the $1200\text{-}1275\text{ cm}^{-1}$ (asymmetric) and $1000\text{-}1075\text{ cm}^{-1}$ (symmetric) regions.
- **C-H Out-of-Plane Bending:** The substitution pattern on the benzene ring gives rise to characteristic strong C-H "wagging" bands in the $690\text{-}900\text{ cm}^{-1}$ region, which can be a powerful diagnostic tool for isomer identification.[16]

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The wavelength of maximum absorption (λ_{max}) is highly dependent on the extent of conjugation and the interaction between the donor and acceptor groups. The charge-transfer band, resulting from electron promotion from the donor-rich part of the molecule (amino/methoxy groups) to the acceptor-rich part (nitro group), is particularly informative.

Generally, isomers with direct para-conjugation between the strong amino donor and the strong nitro acceptor exhibit the most red-shifted (longer wavelength) λ_{max} .[17][18]

- **2-Methoxy-4-nitroaniline:** The amino group is para to the nitro group, allowing for a strong intramolecular charge transfer (ICT), leading to a high λ_{max} .
- **2,5-Dimethoxy-4-nitroaniline:** The amino group is ortho to the nitro group. While still conjugated, the ICT is generally less efficient than in the para-isomer, resulting in a slightly blue-shifted λ_{max} compared to the 2-methoxy-4-nitro isomer.

- 4-Methoxy-2-nitroaniline: Here again, the amino group is ortho to the nitro group, leading to a λ_{max} comparable to the previous isomer.
- 2-Methoxy-5-nitroaniline: The amino group is meta to the nitro group. This positioning disrupts the direct resonance-assisted charge transfer pathway, resulting in a significantly blue-shifted (shorter wavelength) λ_{max} compared to the ortho and para isomers.[17]

Standard Experimental Protocols

To ensure reproducibility and accuracy, the following standard protocols should be employed.

Protocol for ^1H NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of the aniline isomer into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). DMSO-d_6 is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like those on amines.
- Dissolution: Cap the tube and gently invert or vortex to fully dissolve the sample.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using a standard proton experiment on a 400 MHz or higher field instrument. Ensure a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
- Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl_3 , 2.50 ppm for DMSO-d_6).

Protocol for FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Place approximately 1-2 mg of the solid aniline sample and ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.
- Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and

homogeneity.

- Pellet Pressing: Transfer a small amount of the powder into a pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Spectrum Collection: Record the spectrum, typically over the range of 4000-400 cm^{-1} , co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be collected and automatically subtracted.

Conclusion

The accurate identification of **2,5-Dimethoxy-4-nitroaniline** from its structural isomers is a task that demands a multi-faceted analytical approach. While basic physical properties provide initial clues, a definitive structural assignment relies on the comprehensive interpretation of spectroscopic data. ^1H NMR spectroscopy is arguably the most powerful tool, offering unambiguous information on the proton connectivity and symmetry of the molecule. IR and UV-Vis spectroscopy provide complementary data that confirm functional group identity and probe the electronic structure, respectively. For any researcher or drug development professional working with these scaffolds, a thorough understanding of these comparative analytical techniques is not merely academic—it is a prerequisite for reliable and reproducible scientific outcomes.

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